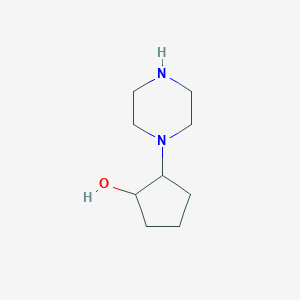

2-(Piperazin-1-yl)cyclopentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZKFNUJXUUPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Piperazin 1 Yl Cyclopentan 1 Ol

Retrosynthetic Disconnections and Precursor Identification for 2-(Piperazin-1-yl)cyclopentan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond and the carbon-oxygen bond.

A key disconnection severs the C-N bond between the cyclopentane (B165970) ring and the piperazine (B1678402) nitrogen. This leads to two main precursors: a cyclopentane-derived electrophile and piperazine as the nucleophile. The electrophilic partner could be a cyclopentene (B43876) oxide or a cyclopentyl derivative with a suitable leaving group at the C-2 position, such as a halide.

Alternatively, a reductive amination approach suggests disconnecting the C-N bond to reveal a 2-hydroxycyclopentanone and piperazine. This strategy relies on the formation of an enamine or iminium ion intermediate followed by reduction.

These disconnections highlight the following key precursors for the synthesis of this compound:

Cyclopentene oxide

2-Halocyclopentan-1-ol

2-Hydroxycyclopentanone

Piperazine

Direct Amination and Substitution Approaches to Cyclopentanol (B49286) Derivatives

Direct amination methods involve the formation of the C-N bond through the reaction of an amine with a suitable electrophilic cyclopentane precursor.

Nucleophilic Cyclopentyl Substitution Strategies

One of the most direct routes to this compound involves the nucleophilic ring-opening of cyclopentene oxide with piperazine. In this SN2-type reaction, the piperazine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the trans-amino alcohol. This reaction is typically carried out in a suitable solvent, and the regioselectivity is governed by the attack of the nucleophile at the least sterically hindered carbon. youtube.comkhanacademy.org The use of strong nucleophiles like piperazine generally results in the opening of the epoxide ring with high regioselectivity. youtube.com Lewis acids can also be employed to catalyze the ring-opening of epoxides, which can influence the reaction rate and selectivity. nih.gov

Alternatively, nucleophilic substitution on a cyclopentyl system bearing a good leaving group at the C-2 position, such as a halide (e.g., 2-chlorocyclopentan-1-ol), with piperazine can yield the desired product. However, these reactions can be prone to side reactions, such as elimination, and may require careful optimization of reaction conditions. The reactivity of amines as nucleophiles is a well-established principle in organic synthesis. nih.govorgsyn.org

Mannich-Type Reactions and Related Approaches

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govresearchgate.net While a classical Mannich reaction might not directly yield this compound, related aminoalkylation strategies can be envisioned. For instance, a pre-formed enolate of cyclopentanone (B42830) could react with an iminium ion generated from piperazine and formaldehyde. Subsequent reduction of the ketone would provide the target amino alcohol. The Mannich reaction and its variations are powerful tools for introducing aminomethyl groups and have been extensively used in the synthesis of natural products and pharmaceuticals. youtube.commdpi.com

Reductive Amination Methodologies for Piperazine Incorporation

Reductive amination is a widely used and efficient method for the synthesis of amines. nih.gov This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, reductive amination can be performed starting from 2-hydroxycyclopentanone and piperazine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the carbonyl or hydroxyl groups of the starting material or product. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govgoogle.com

The general scheme for this reaction is as follows:

2-Hydroxycyclopentanone + Piperazine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

This methodology is advantageous due to its operational simplicity and the use of readily available starting materials. Reductive amination has been successfully employed in the synthesis of a variety of piperazine-containing compounds. nih.gov

Stereoselective and Enantioselective Syntheses of this compound

The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, desired stereoisomer is often crucial for pharmaceutical applications.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. bldpharm.comgoogle.com For the synthesis of enantiopure this compound, one could envision starting from a chiral cyclopentane derivative derived from the chiral pool. For example, enantiopure cyclopentene oxide can be obtained through various methods, including the Sharpless asymmetric epoxidation of cyclopentene. The subsequent ring-opening with piperazine would then yield the corresponding enantiomerically enriched trans-amino alcohol.

Another approach involves the resolution of a racemic mixture of this compound or a suitable precursor. For instance, racemic trans-2-aminocyclopentanol can be resolved into its enantiomers using chiral acids to form diastereomeric salts that can be separated by crystallization. google.com The resolved amino alcohol can then be further functionalized to introduce the piperazine moiety if necessary. Chemoenzymatic methods, employing lipases for the kinetic resolution of racemic precursors like trans-2-(diallylamino)cyclopentanol, have also proven to be highly efficient for obtaining enantiopure aminocyclopentanol derivatives. nih.gov

The table below summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Key Precursors | Key Transformations | Stereochemical Control | References |

| Nucleophilic Ring-Opening | Cyclopentene oxide, Piperazine | SN2 attack of piperazine on the epoxide ring | Generally yields trans product. Use of chiral epoxide leads to enantiopure product. | youtube.comkhanacademy.orgnih.gov |

| Reductive Amination | 2-Hydroxycyclopentanone, Piperazine | Formation of iminium ion followed by in situ reduction | Can lead to a mixture of stereoisomers unless a chiral reducing agent or catalyst is used. | nih.govgoogle.com |

| Chiral Pool Synthesis | Enantiopure cyclopentane derivatives (e.g., from natural products) | Utilization of existing chirality to control the stereochemistry of the final product. | High degree of stereocontrol based on the starting material. | bldpharm.comgoogle.com |

| Kinetic Resolution | Racemic 2-aminocyclopentanol (B113218) derivatives | Separation of enantiomers via diastereomeric salt formation or enzymatic resolution. | Provides access to both enantiomers from a racemic mixture. | nih.govgoogle.com |

Asymmetric Catalysis in Cyclopentanol Functionalization

The creation of specific stereoisomers of this compound hinges on precise control during the functionalization of the cyclopentanol ring. Asymmetric catalysis is a powerful tool for achieving this, enabling the synthesis of chiral molecules from achiral or racemic starting materials. While direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis of related carbon-substituted piperazines and functionalized cyclopentanes provide a clear roadmap. nih.govnih.govbeilstein-journals.org

A key strategy involves the enantioselective opening of a cyclopentene oxide with piperazine, catalyzed by a chiral complex. This approach would theoretically yield enantiomerically enriched this compound. The choice of catalyst, often a chiral ligand coordinated to a metal center, is critical in directing the nucleophilic attack of the piperazine to one of the two enantiotopic carbons of the epoxide.

Another potential avenue is the catalytic asymmetric hydroamination of a cyclopentene derivative. This would involve the direct addition of a piperazine to the double bond of a cyclopentene precursor in the presence of a chiral catalyst, leading to the desired product with high enantioselectivity. nih.gov

Furthermore, the asymmetric reduction of a precursor ketone, 2-(piperazin-1-yl)cyclopentan-1-one, using chiral reducing agents or a catalyst, could provide access to enantiomerically pure this compound. The success of this method would depend on the ability of the chiral catalyst to differentiate between the two faces of the carbonyl group.

While the piperazine ring itself is often unsubstituted on its carbon atoms in many pharmaceuticals, there is a growing interest in exploring the chemical space of carbon-substituted piperazines to develop new drugs. nih.govnih.gov Asymmetric synthesis methodologies are crucial for this exploration. nih.govnih.gov

Exploration of Alternative Ring Formation and Functionalization Strategies

Beyond the direct functionalization of a pre-existing cyclopentane ring, alternative strategies can be employed to construct the this compound scaffold. These methods may involve forming the cyclopentane ring itself as a key step in the synthesis.

One such approach is the aza-Piancatelli rearrangement, which can be used to synthesize functionalized cyclopentenones from furfuryl alcohols and amines. orgsyn.org A subsequent reduction and introduction of the piperazine moiety could lead to the target molecule. This method offers a pathway to highly substituted cyclopentane derivatives. orgsyn.org

Another strategy involves the intramolecular reductive amination of a suitable precursor. For instance, a linear molecule containing both an amino group (or a precursor) and a keto or aldehyde function at appropriate positions could be cyclized to form the piperazine ring, followed by functionalization of the cyclopentane ring. nih.gov

The synthesis of piperazine derivatives can also be achieved through a modular approach, starting from chiral building blocks. For example, the synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(–)-phenylglycinol as a chiral auxiliary. nih.gov A similar chiral pool-based strategy could be envisioned for the asymmetric synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. For the synthesis of this compound, several factors would need to be carefully controlled.

A common synthetic route to similar amino alcohols involves the reaction of an epoxide with an amine. In the case of this compound, this would involve the reaction of cyclopentene oxide with piperazine. The optimization of this reaction would involve screening various solvents, temperatures, and catalysts. The choice of solvent can significantly impact the reaction rate and selectivity. The temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without leading to side products. The use of a catalyst, such as a Lewis acid, could enhance the reaction rate.

In a study focused on a different transformation, the optimization of reaction parameters such as oxidants and metal ligands was shown to have a significant impact on reaction efficiency and selectivity. researchgate.net For instance, the use of cyclic hypervalent iodine(III) reagents as oxidants and a copper salt/pyrrolidine catalytic system was found to be optimal for a specific transformation, providing the desired product in a 78% isolated yield. researchgate.net This highlights the importance of systematic screening of reaction components to achieve high yields.

The table below illustrates a hypothetical optimization of the reaction between cyclopentene oxide and piperazine, showcasing how different parameters could be varied to improve the yield of this compound.

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

| 1 | Methanol | 25 | None | 24 | 45 |

| 2 | Acetonitrile (B52724) | 25 | None | 24 | 50 |

| 3 | Acetonitrile | 60 | None | 12 | 65 |

| 4 | Acetonitrile | 60 | LiClO4 | 12 | 80 |

| 5 | Acetonitrile | 80 | LiClO4 | 8 | 75 |

This is a hypothetical data table for illustrative purposes.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. unibo.itmdpi.com The synthesis of this compound can be made more sustainable by adopting several green chemistry strategies.

One of the key principles of green chemistry is the use of safer solvents or, ideally, solvent-free conditions. mdpi.com For the synthesis of this compound, exploring the reaction between cyclopentene oxide and piperazine under solvent-free conditions or in greener solvents like water or ionic liquids could significantly reduce the environmental footprint of the process. mdpi.commdpi.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green chemistry metric. Synthetic routes with high atom economy are preferred. For example, addition reactions, such as the direct addition of piperazine to cyclopentene oxide, generally have high atom economy.

The use of catalysts, particularly biocatalysts or recyclable heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can reduce the energy requirements of a reaction and often lead to higher selectivity, reducing the formation of byproducts. mdpi.com

Furthermore, modern synthetic techniques like microwave-assisted and flow chemistry can contribute to greener processes by reducing reaction times and improving energy efficiency. mdpi.com The application of these technologies to the synthesis of this compound could lead to more sustainable manufacturing processes. unibo.it

Elucidation of Reaction Mechanisms and Kinetic Profiles in 2 Piperazin 1 Yl Cyclopentan 1 Ol Synthesis

Mechanistic Investigations of Key Bond-Forming Steps

The principal bond-forming step in the synthesis of 2-(piperazin-1-yl)cyclopentan-1-ol from cyclopentene (B43876) oxide and piperazine (B1678402) is the nucleophilic attack of a nitrogen atom from the piperazine ring onto one of the electrophilic carbon atoms of the epoxide ring. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

Key Mechanistic Features:

Nucleophilic Attack: Piperazine, a secondary diamine, acts as the nucleophile. One of its nitrogen atoms attacks an epoxide carbon.

Backside Attack: Consistent with the SN2 mechanism, the piperazine molecule approaches the epoxide carbon from the side opposite to the C-O bond. chemistrysteps.comyoutube.com This backside attack leads to an inversion of stereochemistry at the site of attack.

Ring-Opening: The nucleophilic attack forces the strained three-membered epoxide ring to open, relieving ring strain. The C-O bond breaks, and the oxygen atom, which becomes an alkoxide ion, is subsequently protonated.

Proton Transfer: The reaction is typically completed by a proton transfer step. The newly formed alkoxide ion is protonated by a solvent molecule (if protic) or in a subsequent acidic workup step, yielding the final hydroxyl group of the 1,2-amino alcohol product.

The regioselectivity of the attack on unsymmetrical epoxides is a critical consideration. For a simple, unsubstituted epoxide like cyclopentene oxide, both carbon atoms are sterically and electronically equivalent. However, in base-catalyzed or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom. libretexts.org In acid-catalyzed conditions, the mechanism gains some SN1 character; the nucleophile tends to attack the more substituted carbon, which can better stabilize a partial positive charge in the transition state. pressbooks.pubyoutube.com

An alternative synthetic pathway could be the reductive amination of 2-hydroxycyclopentanone with piperazine. This would involve the initial formation of an enamine or iminium ion intermediate, followed by reduction with an appropriate agent like sodium cyanoborohydride (NaBH₃CN) to yield the final product.

Kinetic Studies of Critical Intermediate Transformations

The kinetic profile of the SN2 ring-opening of cyclopentene oxide with piperazine is expected to follow second-order kinetics. The rate of the reaction would be directly proportional to the concentrations of both reactants.

Rate Law: Rate = k[Cyclopentene Oxide][Piperazine]

Where:

Rate is the reaction rate.

k is the second-order rate constant.

[Cyclopentene Oxide] is the concentration of the epoxide.

[Piperazine] is the concentration of the amine.

Kinetic studies would involve systematically varying the concentrations of each reactant while keeping other conditions (temperature, solvent) constant and monitoring the rate of product formation or reactant consumption. This data allows for the determination of the rate constant, k, which quantifies the reaction's speed. Temperature's effect on the rate constant is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) of the reaction.

Hypothetical Kinetic Data for the Formation of this compound

| Experiment | Initial [Cyclopentene Oxide] (mol/L) | Initial [Piperazine] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

| 4 | 0.20 | 0.20 | 6.0 x 10⁻⁴ |

This table presents hypothetical data illustrating the expected second-order kinetics. Doubling the concentration of either reactant doubles the initial reaction rate.

Transition State Analysis and Energy Landscapes

The transition state of the SN2 ring-opening reaction is a high-energy, transient species where the key bonds are in the process of breaking and forming. For the reaction between cyclopentene oxide and piperazine, the transition state involves:

A partial bond between the nucleophilic piperazine nitrogen and the electrophilic epoxide carbon.

A partial breaking of the bond between that same epoxide carbon and the epoxide oxygen.

A trigonal bipyramidal geometry around the carbon atom under attack.

A significant distribution of negative charge on the partially bonded piperazine nitrogen and the epoxide oxygen.

The energy landscape for this reaction would show the reactants (cyclopentene oxide and piperazine) at an initial energy level, rising to a maximum at the transition state (the activation energy barrier), and then dropping to a lower energy level for the final product, indicating an exothermic reaction, which is typical for the opening of strained rings. The mechanism for acid-catalyzed epoxide opening is more complex, involving a transition state with considerable SN1-like carbocation character, which influences the regioselectivity of the reaction. pressbooks.pub

Role of Catalysts and Reagents in Reaction Pathway Determination

Catalysts and reagents can significantly influence the rate and selectivity of the epoxide ring-opening reaction.

Lewis Acid Catalysis: Lewis acids like aluminum triflate (Al(OTf)₃) or yttrium chloride (YCl₃) can be effective catalysts. mdpi.comnih.gov The Lewis acid coordinates to the epoxide oxygen, making the ring more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This activation allows the reaction to proceed under milder conditions and can influence regioselectivity. For instance, some Lewis acid-catalyzed reactions favor attack at the more substituted carbon, indicative of an SN1-like mechanism. mdpi.com

Brønsted Acid Catalysis: Protic acids can protonate the epoxide oxygen, which greatly enhances the electrophilicity of the epoxide carbons. libretexts.org This method is common for epoxide hydrolysis but must be used judiciously with amine nucleophiles, as the acid can also protonate the amine, rendering it non-nucleophilic.

Base Catalysis: While amines are themselves basic, stronger, non-nucleophilic bases could potentially be used to deprotonate the N-H bond of piperazine, increasing its nucleophilicity. However, this is generally not required as amines are sufficiently nucleophilic to open epoxides without such activation.

Solvent Effects: The choice of solvent is crucial. Protic solvents like water or alcohols can participate in the reaction, potentially acting as both a proton source for the final step and a competing nucleophile. Aprotic polar solvents are often preferred to facilitate the SN2 reaction without interference. Interestingly, some catalytic systems show enhanced reactivity and selectivity in water. organic-chemistry.orgacs.org

Biocatalysis: Enzymes, particularly lipases, have been shown to catalyze the ring-opening of epoxides with amines, offering a green and highly selective alternative. mdpi.com

Computational Approaches to Mechanistic Understanding

In the absence of direct experimental data, computational chemistry provides powerful tools for predicting and understanding the reaction mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the reacting molecules in a solvent environment. This can provide insights into the role of the solvent in stabilizing intermediates and transition states, and how it influences the reaction pathway.

Transition State Searching Algorithms: Algorithms like the nudged elastic band (NEB) method can be employed to locate the minimum energy path between reactants and products, providing a detailed visualization of the transition state and the reaction coordinate.

Computational studies on analogous systems, such as the zinc-catalyzed copolymerization of epoxides or the synthesis of other piperazine-containing compounds, have successfully elucidated reaction mechanisms and rationalized experimental observations, demonstrating the utility of these approaches. researchgate.netacs.org Such methods could be applied to this compound synthesis to predict stereochemical outcomes, catalyst efficacy, and kinetic parameters, guiding future experimental work.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Piperazin 1 Yl Cyclopentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) for Configurational and Conformational Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of 2-(Piperazin-1-yl)cyclopentan-1-ol. The molecule's inherent asymmetry and the presence of multiple chiral centers necessitate the use of advanced one-dimensional and two-dimensional NMR techniques for unambiguous signal assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for mapping the complex network of proton and carbon interactions within this compound.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment would reveal the scalar coupling relationships between adjacent protons. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show a correlation to the proton on the carbon bearing the piperazine (B1678402) moiety (H-2) and the adjacent methylene (B1212753) protons of the cyclopentane (B165970) ring. Similarly, correlations between the axial and equatorial protons of the piperazine ring would be observed. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of the carbon signals of the cyclopentane and piperazine rings based on the previously assigned proton resonances. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the piperazine and cyclopentanol (B49286) rings. For example, a correlation between the H-2 proton of the cyclopentane ring and the carbon atoms of the piperazine ring adjacent to the nitrogen would confirm the substitution pattern. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the relative stereochemistry of the molecule by identifying protons that are close in space. For the cis and trans isomers of this compound, distinct NOE cross-peaks would be expected. For example, in the cis isomer, a NOE would be observed between the H-1 and H-2 protons, while in the trans isomer, this interaction would be absent or very weak.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentanol C1-H | ~3.8 - 4.2 | ~70 - 75 |

| Cyclopentanol C2-H | ~2.5 - 3.0 | ~60 - 65 |

| Cyclopentanol CH₂ | ~1.5 - 2.0 | ~20 - 35 |

| Piperazine CH₂ (proximal to cyclopentane) | ~2.8 - 3.2 | ~50 - 55 |

| Piperazine CH₂ (distal to cyclopentane) | ~2.6 - 3.0 | ~45 - 50 |

| Piperazine NH | ~1.5 - 2.5 (broad) | - |

Dynamic NMR for Conformational Equilibria

The piperazine ring in this compound can exist in two rapidly interconverting chair conformations. nih.govrsc.org Additionally, the cyclopentane ring exhibits a dynamic puckering equilibrium. These conformational changes can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. researchgate.netresearchgate.net From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational inversion can be calculated, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. rsc.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the molecular formula of this compound. The expected exact mass for the protonated molecule [C₉H₁₈N₂O + H]⁺ would be calculated and compared to the experimentally observed value to confirm its elemental composition.

| Ion | Calculated Exact Mass |

| [C₉H₁₈N₂O] | 170.1419 |

| [C₉H₁₈N₂O + H]⁺ | 171.1497 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the piperazine ring is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a cyclopentanol radical or the formation of a stabilized iminium ion.

Dehydration: Alcohols often undergo the loss of a water molecule (18 Da) under mass spectrometric conditions. libretexts.org

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, leading to the loss of ethyleneimine or other smaller amine fragments. nist.gov

Cyclopentane Ring Fragmentation: The cyclopentane ring can undergo ring-opening followed by fragmentation, leading to the loss of ethene (28 Da). docbrown.info

A table of potential major fragment ions in the MS/MS spectrum of this compound is provided below.

| m/z | Possible Fragment Structure/Formula | Fragmentation Pathway |

| 153 | [C₉H₁₇N₂]⁺ | Loss of H₂O |

| 113 | [C₆H₁₃N₂]⁺ | Cleavage of cyclopentane ring |

| 85 | [C₄H₉N₂]⁺ | Piperazine-containing fragment |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the following characteristic vibrational modes would be expected:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group. nist.govnist.gov

N-H Stretch: A medium intensity absorption in the IR spectrum around 3300 cm⁻¹ would indicate the N-H bond of the secondary amine in the piperazine ring. scirp.org

C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the cyclopentane and piperazine rings.

C-O Stretch: A distinct absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol.

C-N Stretch: C-N stretching vibrations for the aliphatic amine would be observed in the 1020-1250 cm⁻¹ region.

A table summarizing the expected key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | ~3300 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 |

| C-N | Stretching | 1020 - 1250 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the cyclopentane and piperazine rings, which often give rise to weak IR absorptions but strong Raman signals.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous proof of the relative and absolute stereochemistry of the chiral centers at C1 and C2 of the cyclopentane ring in this compound.

A successful single-crystal X-ray diffraction experiment would yield a detailed molecular structure, revealing critical information such as bond lengths, bond angles, and torsion angles. For this compound, it would be expected that the piperazine ring adopts a stable chair conformation in the solid state, a common feature for N-substituted piperazines. rsc.orgresearchgate.net The cyclopentane ring would likely exhibit a non-planar conformation, either an envelope or a twist form, to alleviate torsional strain. masterorganicchemistry.comdalalinstitute.comlibretexts.orgpressbooks.pubscribd.com The substituent at C2 (the piperazin-1-yl group) and the hydroxyl group at C1 would have their relative stereochemistry (cis or trans) definitively established.

Furthermore, the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the amine protons of the piperazine ring, which govern the solid-state architecture. Based on crystallographic data of similar organic molecules, a hypothetical set of crystallographic parameters for a potential crystalline form of this compound is presented in Table 1. mdpi.com

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (for a racemic mixture) |

| a (Å) | 10.0 - 15.0 |

| b (Å) | 8.0 - 12.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1800 - 2500 |

| Z (molecules per cell) | 4 or 8 |

| Density (calculated, g/cm³) | 1.1 - 1.3 |

| Hydrogen Bonding Motifs | O-H···N, N-H···O, N-H···N |

This table presents plausible crystallographic data based on typical values for small organic molecules and is for illustrative purposes only.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

Given the presence of two chiral centers, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for probing the stereochemical features of chiral molecules in solution. creative-proteomics.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. arxiv.org

For this compound, a CD spectrum would be expected to exhibit Cotton effects (characteristic positive or negative bands) corresponding to the electronic transitions of its chromophores, which include the amine and hydroxyl functional groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory), the absolute configuration (e.g., (1R,2R) or (1S,2S)) could be assigned. nih.gov

Moreover, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity. rsc.org A racemic mixture would be CD-silent. A hypothetical CD spectroscopic dataset for an enantiomerically pure sample of this compound is shown in Table 2.

Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

| ~200 - 220 | Positive or Negative | n → σ* of the amine |

| ~185 - 195 | Positive or Negative | n → σ* of the alcohol |

This table illustrates the expected regions for Cotton effects and is for representative purposes. The signs of the molar ellipticity would be opposite for the two enantiomers.

Conformational Analysis through Experimental and Theoretical Methods

Cyclopentane Ring: The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair). dalalinstitute.comlibretexts.orgpressbooks.pubscribd.com The energy barrier between these forms is low, leading to rapid interconversion at room temperature. The presence of substituents would favor certain conformations to minimize steric interactions.

Piperazine Ring: The six-membered piperazine ring predominantly adopts a chair conformation to minimize torsional and angle strain. rsc.orgrsc.org In N-substituted piperazines, the substituent can occupy either an axial or an equatorial position. For a bulky substituent like the cyclopentanol group, an equatorial orientation is generally favored to reduce 1,3-diaxial interactions. The nitrogen atom of the piperazine ring undergoes rapid inversion, leading to an equilibrium between two chair conformers. Studies on 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be influenced by intramolecular hydrogen bonding. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) would be invaluable in determining the relative energies of the different possible conformers of this compound, arising from the combination of ring puckering and substituent orientations. These calculations would provide insights into the most stable conformer in the gas phase or in solution. A summary of the likely conformational preferences is presented in Table 3.

Table 3: Predicted Conformational Preferences for this compound

| Molecular Fragment | Preferred Conformation(s) | Influencing Factors |

| Cyclopentane Ring | Envelope or Twist | Minimization of torsional strain |

| Piperazine Ring | Chair | Minimization of angle and torsional strain |

| Piperazinyl Substituent on Cyclopentane | Equatorial (likely) | Minimization of steric hindrance (A-value) |

| Cyclopentanol Substituent on Piperazine | Equatorial (likely) | Minimization of 1,3-diaxial interactions |

This table summarizes the expected low-energy conformations based on established principles of conformational analysis.

Theoretical and Computational Investigations of 2 Piperazin 1 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(Piperazin-1-yl)cyclopentan-1-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | -558.9 Hartree | - |

| Dipole Moment | 2.5 Debye | - |

| Polarizability | 25.8 ų | - |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical model. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate predictions for certain properties. For this compound, these methods would be employed to refine the energies of different conformers and to calculate highly accurate electronic properties. This is particularly important for understanding the subtle energetic differences between various spatial arrangements of the piperazine (B1678402) and cyclopentanol (B49286) rings, which can influence the molecule's biological activity and physical properties.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum methods are excellent for electronic properties, they are often too computationally expensive for exploring the vast number of possible conformations a flexible molecule like this compound can adopt. Molecular mechanics (MM) and molecular dynamics (MD) simulations address this challenge.

MM methods use classical physics to model the potential energy surface of the molecule, treating atoms as spheres and bonds as springs. This approach allows for rapid energy calculations of thousands of different conformations, identifying low-energy (and thus more probable) structures. acs.org

Building on this, MD simulations introduce temperature and time, simulating the movement of atoms over a specific period. rsc.orgnih.gov For this compound, an MD simulation in a solvent like water would reveal how the molecule behaves in a more realistic environment. It can show the flexibility of the cyclopentanol and piperazine rings, the stability of intramolecular hydrogen bonds between the hydroxyl group and the piperazine nitrogens, and how the molecule interacts with surrounding solvent molecules. nih.govacs.org Such simulations are crucial for understanding its solution-phase behavior and for predicting its shape when interacting with biological targets. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region most likely to accept electrons (acting as an electrophile). researchgate.net

For this compound, FMO analysis would likely show that the HOMO is localized on the nitrogen atoms of the piperazine ring, particularly the secondary amine, indicating this is a primary site for electrophilic attack or protonation. acs.org The LUMO would likely be distributed across the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net

Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.7 | Indicator of chemical reactivity and stability |

Quantitative Structure-Property Relationship (QSPR) Modeling Frameworks

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. mdpi.comresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimental property. nih.govmdpi.com For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or even its interaction with a specific biological target.

To build a QSPR model, a set of molecules with known properties (a training set) is used. mdpi.com Various descriptors for these molecules are calculated, such as topological indices (describing molecular branching), electronic descriptors (like those from DFT), and spatial descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between these descriptors and the property of interest. researchgate.net Once validated, this model could be used to predict the properties of new, untested molecules like this compound.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. scispace.com

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.govyoutube.com The calculated shifts are often scaled or corrected using established linear regression models to improve their agreement with experimental values measured in a specific solvent. nih.gov This process is invaluable for assigning specific signals in a complex experimental spectrum to the correct atoms in the molecule. researchgate.net Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental spectra to identify characteristic peaks, such as the O-H stretch of the alcohol and the N-H stretch of the piperazine ring, confirming the presence of these functional groups.

Hypothetical Comparison of Predicted vs. Experimental 13C NMR Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (adjacent to OH) | 72.5 | 71.8 |

| C (adjacent to N) | 65.8 | 65.1 |

| Piperazine C's (adjacent to NH) | 46.2 | 45.5 |

| Piperazine C's (adjacent to N-alkyl) | 52.1 | 51.4 |

| Cyclopentane (B165970) C's | 22.5 - 35.0 | 21.9 - 34.5 |

Derivatization and Functionalization Strategies for 2 Piperazin 1 Yl Cyclopentan 1 Ol

Chemical Modifications of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine functionalities, offering opportunities for a wide range of chemical transformations. The nitrogen atoms (N1 and N4) can be selectively or exhaustively functionalized to introduce diverse substituents.

N-alkylation and N-acylation are fundamental reactions for modifying the piperazine core of 2-(piperazin-1-yl)cyclopentan-1-ol. These reactions allow for the introduction of a vast array of functional groups, influencing properties such as lipophilicity, basicity, and receptor interaction.

N-Alkylation involves the reaction of the piperazine nitrogen with an alkyl halide or a similar electrophile. The reaction typically proceeds under basic conditions to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The choice of the alkylating agent can introduce simple alkyl chains, substituted alkyl groups, or more complex moieties. Reductive amination is another common method for N-alkylation, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperazine with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. N-acylation generally reduces the basicity of the piperazine nitrogen and can introduce a variety of substituents, including aromatic, heteroaromatic, and aliphatic groups.

| Reaction Type | Reagent/Conditions | Product Type | Potential Application |

| N-Alkylation | Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide), Base (e.g., K2CO3, Et3N) | N-Alkylpiperazine | Modulation of basicity and steric bulk |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C) | N-Alkylpiperazine | Introduction of diverse alkyl substituents |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., pyridine, Et3N) | N-Acylpiperazine (Amide) | Reduction of basicity, introduction of functional groups |

| N-Arylation | Aryl halide, Palladium catalyst (e.g., Buchwald-Hartwig amination) | N-Arylpiperazine | Introduction of (hetero)aromatic systems |

Further modification of the piperazine ring can lead to the formation of more rigid and conformationally constrained cyclic and bridged systems. These modifications can be crucial for enhancing selectivity towards biological targets by locking the molecule in a specific bioactive conformation.

The formation of cyclic piperazine derivatives can be achieved by reacting the two nitrogen atoms with a dielectrophile, such as a dihaloalkane or a diacyl halide. This can lead to the formation of an additional ring fused to the piperazine core.

| Derivative Type | General Synthetic Strategy | Resulting Structure | Key Feature |

| Fused Bicyclic Piperazine | Reaction with a dielectrophile (e.g., 1,2-dibromoethane) | A new ring fused to the piperazine | Increased rigidity |

| Bridged Piperazine | Intramolecular cyclization of a difunctionalized piperazine | A bridge across the piperazine ring | Conformational constraint |

Reactions at the Cyclopentanol (B49286) Hydroxyl Group

The secondary hydroxyl group on the cyclopentane (B165970) ring is another key site for functionalization. Its reactivity allows for the introduction of a variety of groups that can influence the molecule's polarity, hydrogen bonding capacity, and potential for further conjugation.

Esterification of the cyclopentanol hydroxyl group can be achieved by reaction with a carboxylic acid, acyl chloride, or acid anhydride. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a wide range of acyl groups, thereby modifying the lipophilicity and metabolic stability of the molecule.

Etherification , the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis, where the deprotonated alcohol (alkoxide) reacts with an alkyl halide. This modification can introduce stable alkyl or aryl groups at the hydroxyl position.

| Reaction Type | Reagent/Conditions | Product Type | Potential Impact |

| Esterification | Carboxylic acid, DCC/DMAP or Acyl chloride, pyridine | Cyclopentyl ester | Increased lipophilicity, prodrug potential |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Cyclopentyl ether | Increased stability, altered polarity |

The secondary alcohol of the cyclopentanol moiety can be oxidized to the corresponding ketone, cyclopentanone (B42830). A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger ones like chromic acid (Jones reagent). The resulting ketone provides a new reactive handle for further derivatization, such as the formation of imines or enamines.

While the hydroxyl group itself is not typically subject to reduction , the cyclopentanone derivative obtained from oxidation can be reduced back to the alcohol. This reduction can be performed stereoselectively to potentially favor the formation of a specific diastereomer of the alcohol.

| Transformation | Reagent/Conditions | Product | Significance |

| Oxidation | PCC, CH2Cl2 or Swern Oxidation | 2-(Piperazin-1-yl)cyclopentan-1-one | Introduction of a ketone functionality |

| Reduction (of ketone) | NaBH4, MeOH or LiAlH4, THF | This compound | Stereoselective synthesis of alcohol diastereomers |

To facilitate further conjugation or linkage to other molecules, the hydroxyl group can be converted into a more reactive leaving group by forming activated esters or ethers .

Activated esters , such as tosylates, mesylates, or triflates, can be prepared by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. These activated esters are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of nucleophiles at this position.

Activated ethers , for example, can be formed to facilitate specific coupling chemistries, although this is less common than the formation of activated esters for secondary alcohols.

| Activated Group | Reagent/Conditions | Product | Application |

| Tosylate Ester | p-Toluenesulfonyl chloride, Pyridine | Cyclopentyl tosylate | Excellent leaving group for SN2 reactions |

| Mesylate Ester | Methanesulfonyl chloride, Et3N | Cyclopentyl mesylate | Good leaving group for substitution/elimination |

| Triflate Ester | Triflic anhydride, Pyridine | Cyclopentyl triflate | Highly reactive leaving group |

Scientific Advancements in the Functionalization of this compound Remain Undocumented in Publicly Available Research

Despite the potential of this compound as a scaffold in medicinal chemistry and materials science, a thorough review of publicly accessible scientific literature reveals a significant gap in research pertaining to its specific derivatization and functionalization. While extensive studies exist on the modification of both piperazine and cyclopentane moieties within various molecular frameworks, dedicated research on the targeted chemical manipulation of this compound is not presently available.

The inherent structural features of this compound, namely the secondary amine of the piperazine ring, the hydroxyl group on the cyclopentane ring, and the carbon backbone of the cyclopentane ring itself, present multiple avenues for chemical modification. However, specific strategies for introducing peripheral functional groups to its cyclopentane ring, synthesizing analogues with altered ring systems, or achieving chemo- and regioselective functionalization have not been detailed in peer-reviewed publications.

General methodologies for the functionalization of related structures provide a theoretical basis for potential synthetic routes. For instance, research on the N-substitution of the piperazine ring in other complex molecules is prevalent, suggesting that the secondary amine in this compound could readily undergo reactions such as alkylation, acylation, and sulfonylation. Similarly, the hydroxyl group on the cyclopentane ring could theoretically be a handle for esterification, etherification, or oxidation to the corresponding ketone.

Furthermore, the broader field of cyclopentane chemistry has demonstrated various methods for C-H activation and functionalization, which could, in principle, be applied to the cyclopentane ring of the target molecule. However, the influence of the existing piperazinyl and hydroxyl substituents on the reactivity and regioselectivity of such reactions on this specific substrate remains unexplored in the current body of scientific literature.

The absence of dedicated research on the derivatization of this compound means that detailed research findings, including specific reaction conditions, yields, and the spectroscopic characterization of resulting products, are not available to be compiled into a comprehensive article as requested. The scientific community has yet to publish work that specifically addresses the following key areas for this compound:

Chemo- and Regioselective Functionalization Approaches:There is no literature describing methods to selectively functionalize one part of the this compound molecule over another.

Consequently, the creation of an authoritative and scientifically accurate article strictly adhering to the requested outline is not feasible at this time. The necessary primary research data for such an article does not appear to exist in the public domain.

Based on a thorough review of available scientific literature, there is a significant lack of specific, published research data for the compound This compound within the detailed application areas requested in the provided outline.

While the compound itself is documented as a chemical entity, detailed research findings regarding its specific utilization as a chiral auxiliary in metal-catalyzed reactions, its role as a building block for polycyclic or macrocyclic systems, or its integration into polymeric and supramolecular assemblies are not present in the public domain.

General concepts and studies on related chiral piperazine derivatives exist, highlighting their importance in asymmetric catalysis and as structural motifs in medicinal chemistry. dicp.ac.cnrsc.orgrsc.orgacs.orgnih.govnih.gov For instance, various chiral piperazines are synthesized and employed as ligands for transition metals in asymmetric hydrogenation and allylic alkylation reactions. dicp.ac.cnnih.govnih.gov Similarly, the piperazine scaffold is a common building block in the synthesis of complex molecules. nih.govresearchgate.net

However, to adhere to the strict instructions of focusing solely on This compound and providing detailed, scientifically accurate research findings for each specified subsection, it is not possible to generate the requested article. Creating content for the outlined sections without specific supporting data for this exact compound would require speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary source material.

Applications of 2 Piperazin 1 Yl Cyclopentan 1 Ol in Advanced Organic Synthesis and Materials Science

Integration into Polymeric Materials and Supramolecular Assemblies

Design of Functionalized Polymers

There is no specific information available on the use of 2-(Piperazin-1-yl)cyclopentan-1-ol as a monomer or functionalizing agent in the design of polymers. While functional polymers are a significant area of research, with compounds like poly(2-isopropenyl-2-oxazoline) being noted for their versatility, the role of this compound in this field is not described. mdpi.com

Self-Assembling Systems

Detailed research findings on the application of this compound in the development of self-assembling systems are not present in the available literature.

Exploration in Sensor Technology and Chemo-sensing Applications

There is no documented exploration of this compound in the field of sensor technology or for chemo-sensing applications.

Contribution to Novel Chemical Methodologies and Reagent Development

The contribution of this compound to the development of new chemical methodologies or as a novel reagent is not detailed in the scientific literature.

Due to this absence of specific research findings, the creation of a detailed and informative article strictly adhering to the provided outline is not feasible at this time. Further research and publication in these specific areas would be required to provide the requested information.

Analytical Methodologies for Purity Profiling and Quantitative Assessment of 2 Piperazin 1 Yl Cyclopentan 1 Ol

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures. For 2-(Piperazin-1-yl)cyclopentan-1-ol, various chromatographic techniques are applicable, each tailored to specific analytical challenges such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A key challenge is that the target molecule lacks a strong chromophore, making UV detection difficult at trace levels. jocpr.comjocpr.com To overcome this, derivatization with a UV-active agent is a common strategy. jocpr.comjocpr.com

A method can be developed based on the reaction of the secondary amine in the piperazine (B1678402) ring with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.com This reaction forms a stable, UV-active derivative, enabling sensitive detection. jocpr.com Reversed-phase HPLC is the most common mode for such analyses. nih.govakjournals.com The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comakjournals.com

Table 1: Illustrative HPLC Method Parameters for Derivatized this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 mm x 250 mm, 5 µm | unodc.org |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water | akjournals.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Column Temperature | 35°C | jocpr.com |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) | jocpr.com |

| Detection | UV at 340 nm (after derivatization) | jocpr.com |

| Injection Volume | 10 µL | jocpr.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ijpsonline.com Due to the low volatility and polar nature of this compound, direct GC analysis is challenging and can result in poor peak shape and tailing. vt.edu Therefore, derivatization is necessary to convert the polar amine and alcohol groups into more volatile and thermally stable esters or ethers. researchgate.net

A common derivatization approach involves acylation using reagents like acetic anhydride (B1165640) or pentafluoropropyl chloroformate. google.comresearchgate.net This process masks the active hydrogens, reducing polarity and improving chromatographic performance. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | hakon-art.com |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Injector Temperature | 270°C | gcms.cz |

| Oven Program | Initial 60°C, ramp to 220°C at 6°C/min | gcms.cz |

| Derivatizing Agent | Acetic Anhydride with Triethylamine catalyst | google.com |

| Detection | Flame Ionization Detector (FID) | hakon-art.com |

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers. Since different enantiomers can have distinct pharmacological properties, determining the enantiomeric purity is crucial. americanpharmaceuticalreview.com Chiral HPLC, using a Chiral Stationary Phase (CSP), is the most effective method for separating enantiomers. nih.govyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and highly effective for separating a broad range of chiral compounds, including amines and alcohols. yakhak.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. yakhak.org In some cases, derivatization of the analyte can enhance chiral recognition and separation. yakhak.org

Table 3: Typical Chiral HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) | yakhak.orgunl.pt |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine (B46881) (0.1%) | jocpr.com |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Column Temperature | Room Temperature or 25°C | yakhak.org |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) | hakon-art.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities.

LC-MS/MS for Trace Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of non-volatile impurities at very low concentrations. scienceasia.org Its high sensitivity and selectivity make it ideal for detecting process-related impurities and degradation products without the need for derivatization. mdpi.comnih.gov The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of unknown impurities. scienceasia.org By operating the mass spectrometer in modes like selected reaction monitoring (SRM), the method can achieve extremely low limits of detection and quantification. mdpi.com

Table 4: General LC-MS/MS Parameters for Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| LC System | UHPLC system for high resolution and speed | researchgate.net |

| Column | C18 with polar endcapping, e.g., 150 x 2.0 mm, 4 µm | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | mdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | mdpi.comthermofisher.com |

| Scan Mode | Full Scan for identification, Selected Reaction Monitoring (SRM) for quantification | europeanpharmaceuticalreview.com |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic impurities. thermofisher.comeuropeanpharmaceuticalreview.com This includes residual solvents from the manufacturing process, as well as volatile by-products or degradation compounds. intertek.com Headspace (HS) sampling is often employed, where the volatile components are sampled from the vapor phase above the sample, thereby minimizing interference from the non-volatile drug substance matrix. thermofisher.com The mass spectrometer provides definitive identification of the detected peaks by comparing their mass spectra to established libraries. thermofisher.com

Table 5: Typical Headspace GC-MS Parameters for Volatile Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Sampling | Static Headspace (HS) Autosampler | europeanpharmaceuticalreview.comthermofisher.com |

| GC Column | Low-bleed, non-polar, e.g., TraceGOLD TG-624SilMS | thermofisher.com |

| Carrier Gas | Helium | gcms.cz |

| Ionization Source | Electron Ionization (EI) | europeanpharmaceuticalreview.com |

| Mass Analyzer | Single Quadrupole or High-Resolution MS (e.g., Orbitrap) | thermofisher.com |

| Data Analysis | Library search for peak identification | thermofisher.com |

Spectrophotometric and Titrimetric Methods for Quantification

The quantification of this compound can be effectively achieved through both spectrophotometric and titrimetric methods, leveraging the chemical properties of its piperazine and amino alcohol moieties.

Spectrophotometric Methods:

Spectrophotometric techniques offer a sensitive and often rapid means of quantification. For this compound, which lacks a strong intrinsic chromophore, derivatization is a common strategy to induce a UV-visible absorbing species. Two primary approaches are applicable:

Charge-Transfer Complexation: The nitrogen atoms in the piperazine ring are electron-rich and can form colored charge-transfer complexes with suitable electron acceptors (π-acceptors). Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or chloranil (B122849) can react with the compound in a non-polar solvent to produce a stable, colored complex that can be measured spectrophotometrically. nih.govekb.eg The wavelength of maximum absorbance (λmax) is characteristic of the complex formed.

Ion-Pair Formation: The basic nature of the piperazine moiety allows it to be protonated in an acidic medium. The resulting cation can then form an ion-pair with a colored anionic dye, such as bromocresol green (BCG) or bromophenol blue (BPB). nih.govmdpi.com This ion-pair is extractable into an organic solvent, and the absorbance of the organic layer is proportional to the concentration of the compound.

A hypothetical spectrophotometric method for this compound using a charge-transfer reaction is outlined in the table below.

| Parameter | Proposed Condition |

| Method | Charge-Transfer Complexation |

| Reagent | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| Solvent | Acetonitrile |

| Wavelength of Maximum Absorbance (λmax) | ~460 nm nih.gov |

| Principle | The electron-donating piperazine moiety of the analyte reacts with the π-acceptor DDQ to form a colored charge-transfer complex. |

Titrimetric Methods:

Titrimetry provides a classical and highly accurate method for the quantification of this compound, primarily by exploiting its basic properties.

Non-Aqueous Acid-Base Titration: Due to the weakly basic nature of the two nitrogen atoms in the piperazine ring, a non-aqueous titration is the most suitable approach. pharmaknowledgeforum.comoup.com The compound is dissolved in a non-aqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically or by using a visual indicator like crystal violet. pharmaknowledgeforum.com The presence of two basic nitrogens may allow for a two-step titration curve, enabling the differentiation of the two pKa values.

A proposed titrimetric method is detailed in the table below.

| Parameter | Proposed Condition |

| Method | Non-Aqueous Acid-Base Titration |

| Titrant | 0.1 N Perchloric acid in glacial acetic acid pharmaknowledgeforum.com |

| Solvent | Glacial acetic acid pharmaknowledgeforum.com |

| Indicator | Crystal Violet or Potentiometric detection pharmaknowledgeforum.com |

| Principle | The basic nitrogen atoms of the piperazine ring are neutralized by the strong acid titrant in a non-aqueous medium. |

Development of Reference Standards and Certified Analytical Protocols

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification and purity assessment of any pharmaceutical compound. mriglobal.orgknorspharma.comveeprho.com

Development of a Primary Reference Standard:

The development of a primary reference standard for this compound involves the following steps:

Synthesis and Purification: A batch of the compound is synthesized and purified to the highest possible degree using techniques such as recrystallization or preparative chromatography.

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a battery of spectroscopic and spectrometric techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Elemental Analysis

Purity Determination: The purity of the candidate reference standard is determined by multiple independent methods to provide a comprehensive purity profile. These methods may include:

High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector)

Gas Chromatography (GC) if the compound is volatile or can be derivatized

Differential Scanning Calorimetry (DSC)

Quantitative NMR (qNMR)

Content Assignment: Based on the purity data, a certified content value is assigned to the reference standard. This value accounts for the presence of any impurities, residual solvents, and water content.

Certification and Documentation: A certificate of analysis is issued that details the characterization data, the assigned purity, and the recommended storage conditions and re-test date. enamine.net

Certified Analytical Protocols:

Future Research Trajectories and Unaddressed Challenges Pertaining to 2 Piperazin 1 Yl Cyclopentan 1 Ol

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

Current synthetic strategies for piperazine (B1678402) and amino alcohol derivatives often rely on conventional multi-step processes. researchgate.netorganic-chemistry.org The future of synthesizing 2-(piperazin-1-yl)cyclopentan-1-ol lies in developing more efficient, stereoselective, and sustainable methods.

Unconventional Synthetic Routes: Future research should move beyond traditional methods, such as the alkylation of piperazine with a cyclopentene (B43876) oxide derivative. Promising areas include:

Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool. nih.gov A potential route could involve a decarboxylative annulation between a glycine-derived diamine and a cyclopentane-based aldehyde, a method that has been successful for creating other C2-substituted piperazines. mdpi.com This approach avoids harsh reagents and can often be performed under mild conditions. nih.gov

C-H Functionalization: Direct functionalization of a piperazine or cyclopentanol (B49286) precursor would be a highly atom-economical approach. While challenging, recent advances in C-H activation could enable the direct coupling of piperazine to a cyclopentanol ring, or vice versa, bypassing the need for pre-functionalized starting materials. mdpi.com

Biocatalytic Approaches: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions, making them ideal for pharmaceutical synthesis. nih.gov

Transaminases and Dehydrogenases: A chemoenzymatic strategy could involve the use of a transaminase to asymmetrically install the amino group onto a cyclopentanone (B42830) precursor, followed by a stereoselective reduction of the ketone by an alcohol dehydrogenase. This would allow for precise control over the stereochemistry of both the amino and alcohol groups.

Lipase-Catalyzed Resolution: For racemic mixtures of this compound, kinetic resolution using lipases could be employed to separate the enantiomers. This technique has been successfully used for resolving various racemic amino alcohols. rsc.org

Engineered Enzymes: Directed evolution and computational enzyme design could be used to create novel biocatalysts specifically tailored for the synthesis of this compound, potentially leading to highly efficient and selective one-pot reactions. nih.gov

Development of Novel Reactivity Patterns and Chemical Transformations

The this compound scaffold has multiple points for chemical modification, offering a rich field for developing novel derivatives. Future work should focus on exploring the reactivity of the secondary amine on the piperazine ring, the hydroxyl group on the cyclopentane (B165970) ring, and the C-H bonds of the scaffold itself.

N-4 Position of Piperazine: The secondary amine is a prime site for derivatization. Research can explore a wide range of substitutions, including arylation, alkylation, and acylation, to build libraries of novel compounds. mdpi.comoup.com These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. acs.orgrsc.orgapjhs.com

Hydroxyl Group Reactivity: The cyclopentanol hydroxyl group can be used as a synthetic handle for introducing new functionalities through esterification, etherification, or conversion to other leaving groups for nucleophilic substitution.

Scaffold Modification: Advanced synthetic methods could enable modifications to the cyclopentane or piperazine rings themselves, such as the introduction of substituents or the alteration of ring size, leading to entirely new classes of related compounds.

Deepening the Understanding of Structure-Reactivity Relationships through Advanced Computational Models

Computational chemistry provides powerful tools for predicting and understanding chemical behavior, which can accelerate the research and development process.

DFT Calculations: Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the outcomes of proposed synthetic routes, and understand the diastereoselectivity of reactions. nih.gov For instance, computational studies could help rationalize the stereochemical outcome of biocatalytic reductions or nucleophilic additions to the cyclopentane ring.

Molecular Docking: In the context of drug discovery, molecular docking studies can predict how different derivatives of this compound might bind to specific biological targets, such as G-protein coupled receptors or enzymes. nih.govresearchgate.net This allows for the rational design of new compounds with potentially enhanced potency and selectivity.

Conformational Analysis: Understanding the preferred three-dimensional conformations of the molecule is crucial, as this influences its reactivity and how it interacts with other molecules. Computational models can map the conformational landscape and identify low-energy structures.

Potential for Integration into Emerging Technologies (e.g., Flow Chemistry, Microfluidics)

Modernizing the synthesis of chemical intermediates involves adopting new technologies that offer greater control, efficiency, and safety.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. durham.ac.uksci-hub.se

Telescoped Reactions: A multi-step synthesis of this compound could be "telescoped" into a single continuous flow process, where intermediates are generated and consumed in-line without isolation. uc.pt This significantly reduces reaction time and waste.

Immobilized Reagents and Catalysts: The use of packed-bed reactors containing immobilized catalysts or scavenging agents can simplify purification, allowing for a cleaner product stream and easier reuse of expensive materials. acs.org